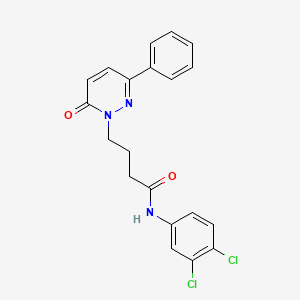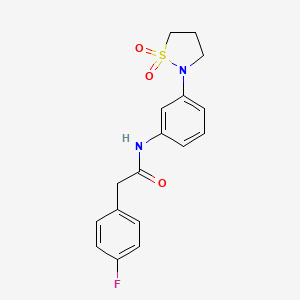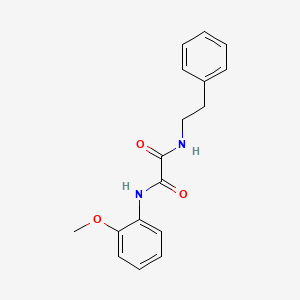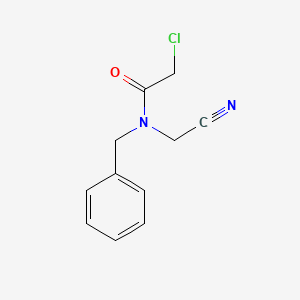
1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound with the molecular formula C15H15N3O6S and a molecular weight of 365.36 g/mol . This compound is characterized by the presence of a furyl group, a nitrophenylsulfonyl group, and a piperazinyl ketone moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. One common synthetic route includes the following steps:
Preparation of 2-furyl ketone: This can be achieved through the Friedel-Crafts acylation of furan with an appropriate acyl chloride.
Synthesis of 2-nitrophenylsulfonyl chloride: This involves the sulfonation of 2-nitrophenyl with chlorosulfonic acid.
Formation of piperazinyl intermediate: Piperazine is reacted with the 2-nitrophenylsulfonyl chloride to form the piperazinyl sulfonamide.
Coupling reaction: The final step involves the coupling of the 2-furyl ketone with the piperazinyl sulfonamide under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The ketone group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids and alcohols.
Common reagents used in these reactions include hydrogen peroxide, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The piperazinyl moiety can interact with receptor sites, modulating signal transduction pathways. The overall effect of the compound depends on the specific biological context and the molecular targets involved .
Comparison with Similar Compounds
1-(furan-2-carbonyl)-4-(2-nitrobenzenesulfonyl)piperazine can be compared with similar compounds such as:
2-Furyl 4-((2-chlorophenyl)sulfonyl)piperazinyl ketone: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and biological activity.
2-Furyl 4-((2-methylphenyl)sulfonyl)piperazinyl ketone: The presence of a methyl group instead of a nitro group alters the compound’s electronic properties and its interactions with biological targets.
2-Furyl 4-((2-hydroxyphenyl)sulfonyl)piperazinyl ketone: The hydroxy group introduces additional hydrogen bonding interactions, influencing the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMDSMCIKEEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
![N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2362650.png)
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)






![1-{pyrido[2,3-d]pyrimidin-4-yl}-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2362661.png)


![7-Chloro-1-(4-chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2362667.png)

